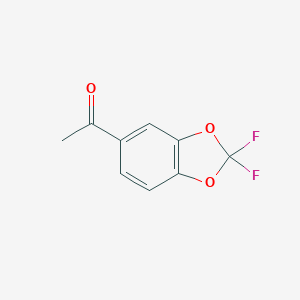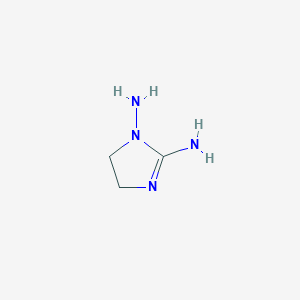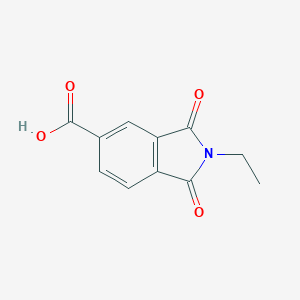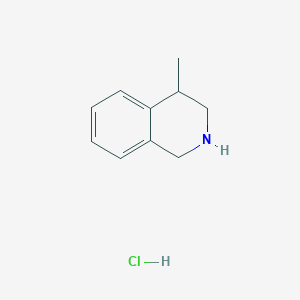![molecular formula C8H8ClNOS B144704 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone CAS No. 136592-10-4](/img/structure/B144704.png)
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. CMPE belongs to the family of pyridine derivatives and is used in the synthesis of various organic compounds.
科学的研究の応用
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been used as a reagent in the synthesis of heterocyclic compounds.
作用機序
The mechanism of action of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites such as amino groups in proteins and DNA. This results in the formation of covalent bonds, which can cause changes in the structure and function of the biomolecules.
生化学的および生理学的効果
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This suggests that 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone may have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone also has some limitations. It is highly reactive and can be toxic, which requires careful handling. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone could be used as a building block for the synthesis of new organic compounds with potential applications in various fields.
合成法
The synthesis of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone involves the reaction of 2-chloroacetyl chloride with 6-methylthio-3-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure.
特性
CAS番号 |
136592-10-4 |
|---|---|
製品名 |
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone |
分子式 |
C8H8ClNOS |
分子量 |
201.67 g/mol |
IUPAC名 |
2-chloro-1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNOS/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 |
InChIキー |
FOMKCROVXRPNHW-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
正規SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




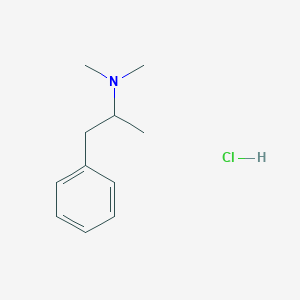
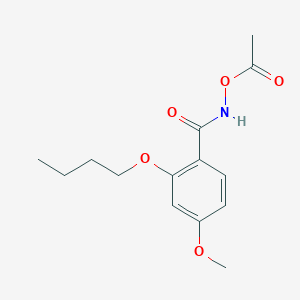
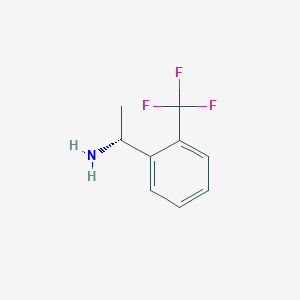

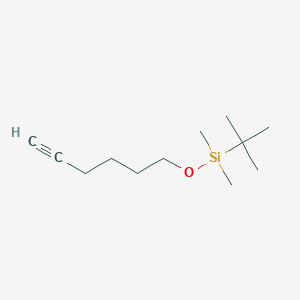
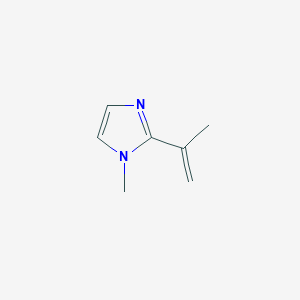
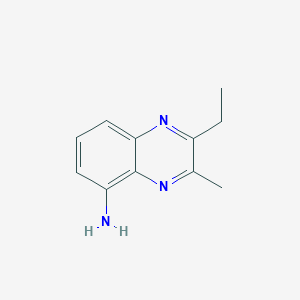

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
